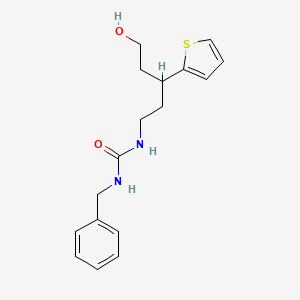![molecular formula C19H18N2O3 B2761984 1-{[1-(Naphthalene-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097916-82-8](/img/structure/B2761984.png)
1-{[1-(Naphthalene-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-{[1-(Naphthalene-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is a complex organic compound. It contains a pyrrolidine-2,5-dione ring, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring and a four-membered azetidin ring, both of which are nitrogen heterocycles . The compound also contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon .Applications De Recherche Scientifique
Chemosensors for Transition Metal Ions
Naphthalene derivatives have been synthesized and characterized for their potential as chemosensors for transition metal ions. For instance, studies have shown that certain naphthalene-1,4-dione derivatives exhibit remarkable selectivity towards Cu2+ ions in specific solvents, displaying a color change from orange to intense blue upon complexation. This selectivity and the accompanying optical change make these compounds valuable in the development of chemosensors for environmental and analytical applications (Gosavi-Mirkute et al., 2017).
Anti-stress Agents
The synthesis of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones as potential anti-stress agents has been explored. A specific series of these derivatives demonstrated the ability to attenuate stress-induced behavioral alterations in experimental models, suggesting their utility in the development of new therapeutic agents for stress management (Badru et al., 2012).
Antimicrobial Activity
Naphthalene-1,4-dione derivatives have also been investigated for their antimicrobial properties. Various synthesized compounds exhibited promising antimicrobial activity against a range of bacterial and fungal pathogens, making them potential candidates for developing new antimicrobial agents (Voskienė et al., 2011).
Antifungal and Antibacterial Agents
Another area of research involves the synthesis of heterocyclic naphthoquinones demonstrating significant antifungal and antibacterial activities. These compounds, synthesized through green methodologies, have shown potent activity against various fungal and bacterial strains, highlighting their potential as lead compounds for antifungal and antibacterial drug development (Tandon et al., 2010).
Synthesis of Heterocyclic Compounds
The synthesis of new heterocyclic compounds derived from naphthalene-1,4-dione has been explored for their potential in various applications, including as building blocks in organic synthesis and for their biological activities. These efforts contribute to the expansion of chemical libraries and the discovery of novel compounds with diverse applications (Fayyadh, 2018).
Propriétés
IUPAC Name |
1-[[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-17-8-9-18(23)21(17)12-13-10-20(11-13)19(24)16-7-3-5-14-4-1-2-6-15(14)16/h1-7,13H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUBDJMJXKPDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


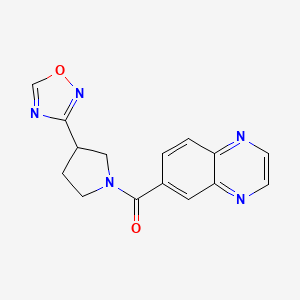

![2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2761910.png)

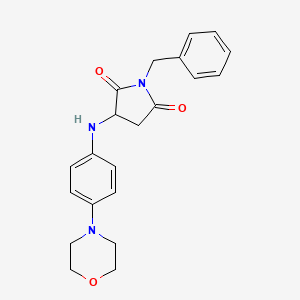
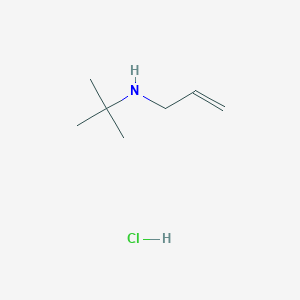
![N-cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2761915.png)
![N-(1-cyanocyclobutyl)-3-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2761916.png)

![3'-(4-Fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2761920.png)
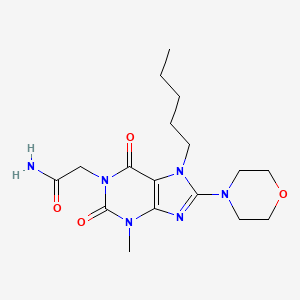
![N-(2,4-dimethylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2761922.png)
